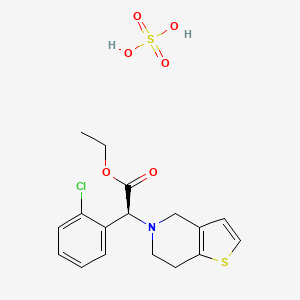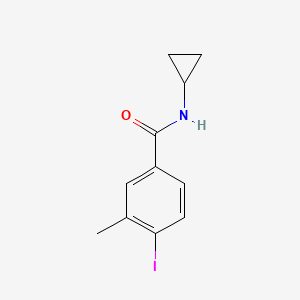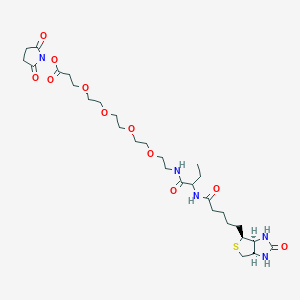amine CAS No. 133344-81-7](/img/structure/B3098324.png)
[(3,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine
Overview
Description
“(3,4-Dimethoxyphenyl)methylamine” is a chemical compound that belongs to the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . The sequence is as follows: 3,4-Dimethoxybenzaldehyde (veratraldehyde) → 3,4-Dimethoxycinnamic acid → 3,4-Dimethoxyphenylpropionic acid → 3,4-Dimethoxyphenylpropionamide → 3,4-Dimethoxyphenethylamine . A much shorter synthesis is given by Shulgin and Shulgin .Molecular Structure Analysis
The molecular formula of “(3,4-Dimethoxyphenyl)methylamine” is C11H17NO2 . The molecular weight is 195.26 .Physical And Chemical Properties Analysis
“(3,4-Dimethoxyphenyl)methylamine” is a light yellow to yellow to orange clear liquid . Its boiling point is 100 °C/0.1 mmHg . The specific gravity (20/20) is 1.06 and the refractive index is 1.53 .Scientific Research Applications
Synthesis and Cytotoxic Activity
- A study by Deady et al. (2003) involved the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including 2-(3,4-dimethoxyphenyl) derivatives. These compounds displayed potent cytotoxic properties against various cancer cell lines, with some showing IC50 values less than 10 nM. This suggests potential applications in cancer treatment research (Deady et al., 2003).
Polymer Chemistry
- In polymer science, Yamanaka et al. (2000) reported the synthesis of hyperbranched aromatic polyimides using a monomer derived from 3,5-dimethoxyphenol. These polyimides were found to be soluble in various solvents, indicating their potential utility in advanced material applications (Yamanaka et al., 2000).
Synthesis of Derivatives
- Brussee et al. (1978) described the synthesis of optical isomers of 2-(3,4-Dimethoxyphenyl)propylamine and its derivatives. This work contributes to the broader field of organic chemistry, particularly in the synthesis of specific molecular structures (Brussee et al., 1978).
Medicinal Chemistry
- The work of Theodore et al. (1990) focused on synthesizing a potential photoaffinity probe for Ca2+ channels related to verapamil, which included the use of a 2-(3,4-dimethoxyphenyl) derivative. This suggests its application in understanding calcium channel behavior in medicinal chemistry (Theodore et al., 1990).
Antimicrobial and Anti-Proliferative Activities
- Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, which exhibited significant antimicrobial and anti-proliferative activities. This indicates potential applications in developing new antimicrobial and cancer treatment agents (Al-Wahaibi et al., 2021).
Analytical Chemistry
- Topolyan et al. (2016) developed a novel derivatization method for primary amines analysis using MALDI mass spectrometry, involving a tris(2,6-dimethoxyphenyl) methyl carbenium cation. This has applications in the analysis of biologically active compounds and therapeutic agents (Topolyan et al., 2016).
Safety and Hazards
“(3,4-Dimethoxyphenyl)methylamine” is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10(2)8-14-9-11-5-6-12(15-3)13(7-11)16-4/h5-7,10,14H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGBBCBWPBHKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)
![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)
![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)

![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)

![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)

![L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B3098325.png)



